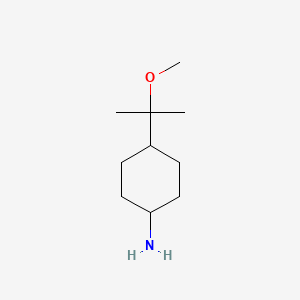

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine

Description

BenchChem offers high-quality trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxypropan-2-yl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,12-3)8-4-6-9(11)7-5-8/h8-9H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGOPTSEUZNSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Procurement and In-House Validation of Research-Grade trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement, analysis, and handling of research-grade trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine. Cyclohexylamine derivatives are a cornerstone of modern medicinal chemistry, appearing as key structural motifs in numerous therapeutic agents.[1] The specific stereochemistry and substitution pattern of the title compound make it a valuable building block, yet its niche character necessitates a rigorous approach to sourcing and quality control. This document moves beyond a simple purchasing directive, offering a field-proven methodology for supplier validation, interpretation of analytical data, and essential in-house verification protocols to ensure the scientific integrity of your research.

Introduction: The Strategic Importance of Substituted Cyclohexylamines

The cyclohexylamine scaffold is a privileged structure in drug discovery, prized for its conformational rigidity and three-dimensional diversity. Its derivatives are integral to a wide range of pharmaceuticals, from central nervous system agents to metabolic disease therapies.[1] The trans stereochemistry at the 1,4-positions of the cyclohexane ring is often critical for achieving the desired pharmacological activity, as it dictates the spatial orientation of key binding groups.

The title compound, trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine, is a specialized building block designed for introducing a specific lipophilic, non-planar moiety into a target molecule. However, a survey of major chemical databases and supplier catalogs reveals that this compound is not a common, off-the-shelf reagent. Its procurement journey, therefore, serves as an excellent case study for acquiring niche, high-value chemicals where the burden of quality verification falls heavily upon the end-user. This guide provides the necessary expertise to navigate this process successfully.

Sourcing Strategy for Niche Research Chemicals

The absence of a readily available commercial stock for trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine necessitates a strategy centered on identifying a reliable custom synthesis partner. The process of vetting and engaging such a supplier is paramount to the success of the research project.

Defining "Research Grade"

For a custom-synthesized intermediate, "research grade" is not a generic label but a set of specifications to be agreed upon with the supplier. A minimum acceptable standard should include:

-

Purity: ≥95% (ideally ≥98%) as determined by a quantitative method like HPLC or GC-FID.

-

Identity Confirmation: Structural verification via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Documentation: A comprehensive Certificate of Analysis (CoA) detailing the results of all quality control tests.

Workflow for Vetting Custom Synthesis Suppliers

The selection of a synthesis partner requires due diligence beyond a simple price comparison. The following workflow outlines a robust vetting process.

Caption: Workflow for identifying and vetting a custom synthesis supplier.

The Certificate of Analysis (CoA): Your Primary Quality Document

Upon synthesis, the supplier must provide a CoA. This document is the first line of defense against substandard material. Do not treat it as a formality; scrutinize it carefully. While an actual CoA for the title compound is unavailable, Table 1 illustrates what a researcher should expect to see, using data for a closely related analog, trans-4-Methoxy-cyclohexylamine (CAS 121588-79-2), as a template.

Table 1: Exemplar Certificate of Analysis

| Parameter | Specification | Result | Method |

| Appearance | Colorless to pale oil | Conforms | Visual |

| Identity by ¹H NMR | Conforms to structure | Conforms | 400 MHz, CDCl₃ |

| Purity by HPLC | ≥98.0% | 98.7% | UV @ 210 nm |

| Mass Spectrum (ESI+) | [M+H]⁺ = 174.15 | Found: 174.2 | LC-MS |

| Water Content | ≤0.5% | 0.15% | Karl Fischer |

| Residual Solvents | Report | Dichloromethane: 0.02% | GC-HS |

Expert Interpretation:

-

Identity: The NMR and Mass Spec results are non-negotiable. They must confirm the correct molecular structure and mass.

-

Purity: The purity value should be taken from a quantitative, area-percentage-based method like HPLC or GC, not from NMR.

-

Water & Solvents: For a primary amine, water content is important as it can affect reactivity and accurate weighing. Residual solvents from purification (like dichloromethane or ethyl acetate) should be minimal.

Mandatory In-House Quality Control & Verification

Trust, but verify. It is imperative to perform in-house analytical testing on a sample of the newly acquired material before committing the full batch to your experiments. This self-validating step protects your research from the costly consequences of using incorrect or impure starting materials.

In-House QC Workflow

Caption: Recommended workflow for in-house QC of a new chemical batch.

Predicted Analytical Data for Structure Confirmation

-

¹H NMR (400 MHz, CDCl₃):

-

Cyclohexyl Protons (CH): Expect complex multiplets between δ 1.0-2.2 ppm. The proton at C1 (attached to the amine) and C4 will be deshielded relative to the others. The trans stereochemistry will influence the coupling constants, with axial-axial couplings being significantly larger (~10-13 Hz) than axial-equatorial or equatorial-equatorial couplings (~2-5 Hz).

-

Amine Protons (NH₂): A broad singlet typically between δ 1.5-2.5 ppm, which is exchangeable with D₂O.

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.2 ppm integrating to 3H.

-

Isopropyl Methyl Protons (C(CH₃)₂): Two singlets (or a single singlet depending on the rotational barrier) around δ 1.2 ppm, integrating to 6H.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expect ~8 distinct signals corresponding to the different carbon environments. The carbon attached to the amine (C1) and the quaternary carbon of the propan-2-yl group will be key identifiers.

-

-

LC-MS (ESI+):

-

Molecular Formula: C₁₀H₂₃NO

-

Exact Mass: 173.18

-

Expected Ion: [M+H]⁺ = 174.19

-

Step-by-Step Protocol for QC Sample Preparation

-

Sample Retrieval: In a fume hood, carefully open the main container. Using a clean spatula, transfer approximately 10-15 mg of the material into a tared HPLC vial.

-

Weight Measurement: Accurately record the weight of the material.

-

Solubilization for NMR: Add ~0.7 mL of deuterated chloroform (CDCl₃) to the vial. Cap and gently vortex until the sample is fully dissolved. Transfer the solution to a clean NMR tube.

-

Dilution for LC-MS: Prepare a stock solution by dissolving ~1 mg of the compound in 1 mL of methanol. Perform a serial dilution to achieve a final concentration of ~10 µg/mL in methanol/water (50:50) for injection.

Safe Handling, Storage, and Disposal

Substituted cyclohexylamines require careful handling to ensure researcher safety and maintain compound integrity.

Personal Protective Equipment (PPE)

Always handle the material inside a certified chemical fume hood.[1] The following PPE is mandatory:

-

Eye Protection: Chemical splash-resistant safety goggles or glasses with side shields.[2]

-

Hand Protection: Nitrile gloves. Inspect gloves before use and dispose of them properly after handling.

-

Body Protection: A standard laboratory coat.

Storage Conditions

Primary amines can be sensitive to air and moisture.

-

Container: Store in the original, tightly-sealed container.[3] If the container is opened, it's good practice to flush the headspace with an inert gas like argon or nitrogen before resealing.

-

Environment: Store in a cool, dry, and well-ventilated area.[2][3] The storage temperature should not exceed 30°C.[3]

-

Incompatibilities: Store separately from strong acids and oxidizing agents.[4]

Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[2][4] The compound should be treated as hazardous chemical waste.[4]

Conclusion

The procurement of a specialized research chemical like trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a multi-step process that extends far beyond the initial purchase order. Success hinges on a scientifically rigorous approach to supplier vetting, meticulous examination of the Certificate of Analysis, and, most critically, unwavering commitment to in-house analytical verification. By adopting the workflows and protocols outlined in this guide, researchers can ensure the quality and identity of their starting materials, thereby building a foundation of integrity and reproducibility for their scientific discoveries.

References

-

East Chemical Science-Tech Co.,Ltd. (2024, July 19). Introduction to storage conditions of cyclohexylamine. Retrieved February 15, 2026, from [Link]

-

Generalkommissariat. (2017, July 4). Cyclohexylamine - SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved February 15, 2026, from [Link]

Sources

Introduction: Bridging Stability and Three-Dimensionality in Medicinal Chemistry

An In-Depth Technical Guide to 2-Methoxypropan-2-yl Cyclohexane Derivatives: Synthesis, Characterization, and Application in Drug Discovery

In the landscape of modern drug discovery, the rational design of molecules with optimal pharmacological profiles is paramount. The cyclohexane ring is a privileged scaffold, widely employed by medicinal chemists to impart three-dimensionality and favorable metabolic properties to drug candidates.[1] Unlike flat aromatic rings, the puckered, three-dimensional nature of the cyclohexane moiety can lead to more specific and higher-affinity interactions within a target protein's binding pocket.[1][2] When this versatile scaffold is functionalized with a 2-methoxypropan-2-yl group—a stable and sterically influential ether—it creates a class of compounds with significant potential for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It delves into the core principles governing the synthesis of 2-methoxypropan-2-yl cyclohexane derivatives, outlines robust protocols for their characterization, and explores their strategic application in the field of medicinal chemistry. The narrative is grounded in established chemical principles, providing not just procedural steps but the causal reasoning behind them to empower researchers in their experimental design.

The Strategic Importance of the Cyclohexane Scaffold in Drug Design

The cyclohexane fragment is a cornerstone in the development of numerous natural and synthetic drugs, serving as a core structure or a peripheral side chain.[1] Its utility stems from several key physicochemical characteristics that are advantageous for drug-receptor interactions.

-

Bioisosterism: The cyclohexyl group can function as a bioisostere for other common chemical groups. As a three-dimensional alternative to a flat phenyl ring, it can offer more contact points with a target protein, potentially improving binding affinity, a concept proven in the discovery of venetoclax.[1] It can also serve as a larger, more lipophilic bioisostere for a tert-butyl group, which can be beneficial for binding to deeper pockets on a target protein.[1]

-

Conformational Rigidity: Replacing a flexible alkyl chain with a more rigid cyclohexane ring reduces the entropic penalty upon binding to a receptor, which can lead to a favorable increase in binding affinity.[1] The chair conformation is the most thermodynamically stable arrangement for cyclohexane, and understanding the axial versus equatorial positioning of substituents is critical for designing effective molecular interactions.[3][4]

-

Metabolic Stability: The saturated nature of the cyclohexane ring makes it less susceptible to oxidative metabolism compared to aromatic rings. This can improve a drug candidate's half-life and overall metabolic profile.[5] The cyclohexene motif in the antiviral drug oseltamivir (Tamiflu), for instance, serves as a metabolically robust bioisostere for furanose.[1]

Synthesis of 2-Methoxypropan-2-yl Cyclohexane Derivatives

The most direct and efficient method for preparing 2-methoxypropan-2-yl cyclohexane derivatives is the acid-catalyzed addition of a hydroxy-cyclohexane precursor to 2-methoxypropene. The 2-methoxypropan-2-yl group (also known as a MOP ether) serves as a protecting group for alcohols, but in this context, it is the final, stable functionality being installed.

Causality of the Experimental Choice: This reaction is mechanistically favored because the acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or a catalytic amount of HCl) protonates the double bond of 2-methoxypropene. This protonation occurs at the terminal carbon, leading to the formation of a highly stable tertiary carbocation. The oxygen atom of the cyclohexane-alkanol then acts as a nucleophile, attacking this carbocation to form the desired ether linkage. The use of 2-methoxypropene is efficient and the reaction proceeds under mild conditions.[6] An alternative, such as the Williamson ether synthesis, would require reacting an alkoxide with a tertiary halide (2-chloro-2-methoxypropane), which would strongly favor elimination over substitution, leading to poor yields of the desired ether.[7]

Experimental Protocol: General Procedure for MOP Ether Formation

This protocol describes the synthesis of a 2-methoxypropan-2-yl ether from a generic cyclohexanol derivative.

-

Reagent Preparation:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting cyclohexanol derivative (1.0 equivalent) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A typical concentration is 0.1–0.5 M.

-

-

Addition of Reagents:

-

Add 2-methoxypropene (1.5–2.0 equivalents). The excess ensures the complete consumption of the starting alcohol.

-

Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) (0.05–0.1 equivalents). PPTS is often preferred as it is less harsh than mineral acids.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature (20–25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alcohol is no longer detectable. This typically takes 1–4 hours.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer two to three times with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification and Isolation:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 2-methoxypropan-2-yl cyclohexane derivative.

-

Synthesis and Characterization Workflow

Caption: General workflow for the synthesis and characterization of 2-methoxypropan-2-yl cyclohexane derivatives.

Physicochemical Properties and Structural Characterization

The 2-methoxypropan-2-yl cyclohexane derivatives are typically colorless liquids or low-melting solids with a characteristic mild, ethereal odor.[8] Their solubility is high in most organic solvents, while being largely insoluble in water.[9] A critical aspect of their characterization is the unambiguous confirmation of their structure and purity, which requires a suite of complementary analytical techniques.

Key Analytical Techniques for Characterization

| Technique | Purpose & Information Gained | Reference |

| ¹H and ¹³C NMR | Provides detailed information on the carbon-hydrogen framework. Confirms the presence of the cyclohexane ring and the 2-methoxypropan-2-yl group (two singlets for the gem-dimethyl groups, one singlet for the methoxy group). 2D NMR (like NOESY) can elucidate stereochemistry and conformational preferences (axial vs. equatorial). | [10] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the product from impurities and provides its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ confirms the mass, and characteristic fragments (e.g., loss of a methyl group [M-15]⁺) support the proposed structure. | [11] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups. A strong C-O stretching band for the ether linkage (typically 1050-1150 cm⁻¹) will be prominent, while the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the complete conversion of the starting alcohol. | |

| Polarimetry | For chiral derivatives synthesized from an enantiomerically pure cyclohexanol, this technique measures the optical rotation, confirming the retention or inversion of stereochemistry and determining the enantiomeric purity. | [3][12] |

Protocol: GC-MS Analysis of a 2-Methoxypropan-2-yl Cyclohexane Derivative

This protocol provides a general guideline for analyzing the purity and identity of the synthesized compound.[11]

-

Sample Preparation:

-

Prepare a stock solution of the purified sample in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Dilute the stock solution to a final concentration of approximately 10 µg/mL. This ensures an appropriate column loading (around 10 ng for a 1 µL injection).[11]

-

-

Instrumentation Setup:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 50 °C, hold for 1-2 minutes, then ramp at 10–20 °C/min to a final temperature of 280 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 40 to 500.

-

-

Analysis:

-

Place the sample vial in the autosampler tray and begin the analysis sequence.

-

The resulting chromatogram will show a peak corresponding to the product, and its retention time can be used for purity assessment.

-

The mass spectrum of the peak should be analyzed for the molecular ion and compared with the expected fragmentation pattern for structural confirmation.

-

Applications in Drug Development

The strategic incorporation of a 2-methoxypropan-2-yl cyclohexane derivative into a lead compound can be a powerful tool for optimizing its pharmacokinetic profile. The cyclohexane ring provides a rigid, 3D scaffold, while the ether moiety offers a combination of lipophilicity and metabolic stability.

-

Modulating Lipophilicity: The ether group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This must be balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

-

Enhancing Metabolic Stability: Ethers, particularly sterically hindered ones like the 2-methoxypropan-2-yl group, are generally resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a more labile functional group (like an ester or a less stable ether) with this moiety can significantly increase the compound's half-life in the body.[5]

-

Fine-Tuning Receptor Binding: The bulky nature of the 2-methoxypropan-2-yl group can be used to probe the steric limits of a receptor's binding pocket. It can act as a conformational lock, forcing the cyclohexane ring or adjacent parts of the molecule into a specific orientation that may enhance binding affinity and selectivity.

Conceptual Application: Bioisosteric Replacement for Improved Binding

Caption: Bioisosteric replacement of a planar phenyl ring with a 3D cyclohexane scaffold to improve ligand fit within a receptor's binding pockets.

Sourcing and Procurement of Derivatives

While a broad catalog of "2-methoxypropan-2-yl cyclohexane derivatives" is not commonly available, specific isomers and related structures can be sourced, and custom synthesis is a viable option for novel targets.

-

Direct Purchase: Specialized chemical suppliers may list specific derivatives. For example, 4-(2-methoxypropan-2-yl)-1-methylcyclohexene has been listed by suppliers in China.[13] PubChem also lists compounds like (1-Methoxy-2-methylpropan-2-yl)cyclohexane, sometimes with links to vendors.[14]

-

Custom Synthesis: For novel derivatives not commercially available, custom synthesis is the primary route. Companies specializing in building blocks for drug discovery are well-equipped to handle such requests.

-

PharmaBlock: Known for its expertise in designing and synthesizing novel building blocks for drug R&D, including a wide array of cyclohexane and bicyclo[3.1.0]hexane derivatives.[1][2]

-

BenchChem: Offers custom synthesis services and provides technical guides and protocols for related chemical classes, indicating a strong capability in synthetic and analytical chemistry.[11][15]

-

Simson Pharma Limited: A supplier of various research chemicals and drug impurity standards, which may offer custom synthesis of related structures.

-

When requesting a custom synthesis, it is crucial to provide the supplier with the exact chemical structure, desired quantity, required purity level, and any specific analytical data needed for confirmation (e.g., NMR, MS, chiral HPLC).

Conclusion

2-Methoxypropan-2-yl cyclohexane derivatives represent a valuable, albeit specialized, class of compounds for chemical researchers and drug developers. The combination of the conformationally defined cyclohexane scaffold and the sterically influential, metabolically robust ether functionality provides a powerful tool for modulating the properties of bioactive molecules. A thorough understanding of their synthesis via acid-catalyzed addition to 2-methoxypropene, coupled with rigorous analytical characterization, enables their rational application in projects ranging from fundamental chemical research to advanced drug discovery programs. By leveraging the expertise of custom synthesis providers, researchers can access bespoke derivatives tailored to their specific hypotheses, accelerating the journey toward novel chemical entities with enhanced therapeutic potential.

References

- Application Notes and Protocols for the Characterization of Substituted Cyclohexanes. Benchchem.

- An In-depth Technical Guide to the Discovery and History of Cyclohexanethiol Deriv

- Cyclohexanes in Drug Discovery. PharmaBlock.

- 4-(2-methoxypropan-2-yl)-1-methylcyclohexene. GlobalChemMall.

- Bicyclo[3.1.0]hexanes in Drug Discovery. PharmaBlock.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- Cyclohexane – Knowledge and References. Taylor & Francis.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- (1-Methoxy-2-methylpropan-2-yl)cyclohexane.

- Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.

- 2-Methoxypropene. Wikipedia.

- 2-Methoxy Propane. Simson Pharma Limited.

- Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applic

- How to experimentally detect the conformation of cyclohexane?

- 2-Methoxypropene 97. Sigma-Aldrich.

- Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube.

- 2-Methoxy-2-Methylpropane manufacturers and suppliers. hangdachem.com.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. sapub.org [sapub.org]

- 4. Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 2-Methoxypropene - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Analyzing 2-Methoxy-2-Methylpropane: Structure, Properties, and Applications [hangdachem.com]

- 9. China 2-Methoxy-2-Methylpropane manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 13. globalchemmall.com [globalchemmall.com]

- 14. (1-Methoxy-2-methylpropan-2-yl)cyclohexane | C11H22O | CID 170200262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Biocatalytic Synthesis of trans-4-Substituted Cyclohexanamines

Executive Summary

The trans-4-substituted cyclohexanamine motif is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for blockbuster antipsychotics (e.g., Cariprazine ) and various GPCR ligands. Traditional chemical synthesis (e.g., reductive amination) typically yields thermodynamic mixtures favoring the cis-isomer or requires harsh metal-hydride reductions followed by tedious chromatographic separation.

This Application Note details a biocatalytic protocol for generating high-purity trans-isomers using

Scientific Principles & Mechanism

The Stereochemical Challenge

In 4-substituted cyclohexanones, the incoming hydride or amine equivalent can attack from the axial or equatorial face.

-

Kinetic Product (cis): Nucleophilic attack often occurs from the less hindered equatorial trajectory, placing the amine group in the axial position (cis-1,4 relationship).

-

Thermodynamic Product (trans): The 1,4-diequatorial conformation is energetically favored due to the absence of 1,3-diaxial interactions.

The Biocatalytic Solution: Dynamic Isomerization

Most wild-type

Mechanism of Action:

-

Reversible Amination: The enzyme converts the ketone to a mixture of cis- and trans-amines.

-

Selective Deamination: If the enzyme is cis-selective, it rapidly converts the cis-amine back to the ketone (dynamic kinetic resolution).

-

Accumulation: The trans-amine, being thermodynamically more stable and often a poorer substrate for the reverse reaction (deamination) due to steric fit in the active site, accumulates over time.

Figure 1: Dynamic isomerization pathway.[1][2] The rapid reversibility of the cis-amine allows the system to funnel toward the thermodynamically stable trans-amine.

Experimental Protocols

Protocol A: Enzyme Screening & Kinetic Profiling

Objective: Identify TAs that tolerate the bulky cyclohexyl scaffold and exhibit the necessary reversibility.

Materials:

-

Substrate: 4-substituted cyclohexanone (e.g., 4-phenylcyclohexanone, 20 mM).

-

Enzyme Panel: Commercially available

-TA kit (Codexis, Johnson Matthey, or in-house Cv-TA/Vf-TA mutants). -

Amine Donor: Isopropylamine (IPA) (1 M) or L-Alanine (250 mM).

-

Buffer: Potassium Phosphate (100 mM, pH 7.5) with 1 mM PLP.

Workflow:

-

Plate Setup: In a 96-well deep-well plate, mix 450 µL of Buffer/Donor solution with 50 µL of enzyme lysate/powder (10 mg/mL final).

-

Initiation: Add substrate (dissolved in DMSO, 5% v/v final).

-

Incubation: Seal and shake at 30°C, 600 rpm for 24 hours.

-

Quenching: Transfer 100 µL aliquot to 400 µL Acetonitrile (MeCN) containing 0.1% Formic Acid.

-

Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via HPLC/UPLC (C18 column).

-

Note: Use an isocratic method (e.g., 30:70 MeCN:Water + 0.1% TFA) to ensure separation of diastereomers.

-

Interpretation:

-

High Conversion, Low dr: Enzyme is active but non-selective. Good candidate for thermodynamic equilibration.

-

Low Conversion, High cis: Kinetic trap. Requires optimization or different enzyme.

-

High trans: Ideal candidate (rare in wild-type).

Protocol B: Preparative Synthesis (Thermodynamic Control)

Objective: Scale-up synthesis (1–10g) targeting the trans-isomer using the Isopropylamine (IPA) system.

Rationale: Using IPA as the amine donor generates acetone as a coproduct. Acetone is volatile; removing it shifts the equilibrium to the right (Le Chatelier's principle) and drives the accumulation of the stable trans-isomer.

Reagents:

-

Substrate: 4-(4-fluorophenyl)cyclohexanone (Example).

-

Enzyme: Cv-TA mutant (e.g., W60C variant or commercial equivalent).

-

Donor: Isopropylamine (2 M, pH adjusted to 7.5 with HCl).

-

Cofactor: PLP (1 mM).

Step-by-Step Procedure:

-

Reaction Vessel: Use a round-bottom flask equipped with an overhead stirrer.

-

Buffer Preparation: Dissolve IPA (2 M) in water. Adjust pH to 7.5–8.0 carefully (exothermic). Add PLP (1 mM).

-

Enzyme Addition: Add lyophilized enzyme (2–5 wt% relative to substrate). Allow to hydrate for 15 mins.

-

Substrate Addition: Add the ketone substrate (50 g/L). If solubility is poor, add 10% v/v DMSO or Methanol.[3]

-

Equilibrium Displacement (Critical):

-

Method: Apply a gentle nitrogen sweep over the headspace of the reaction or a slight vacuum (400–600 mbar) to continuously remove the generated acetone.

-

Temperature: Maintain 45–50°C (higher temperature accelerates cis-to-trans isomerization).

-

-

Monitoring: Sample every 6 hours. Monitor the cis:trans ratio.

-

Early phase (0-6h): Likely cis-rich.

-

Late phase (24-48h): Shift toward trans.

-

-

Work-up:

-

Basify reaction mixture to pH > 12 using NaOH (5 M).

-

Extract 3x with MTBE or Ethyl Acetate.

-

Dry organic phase (

) and concentrate. -

Optional: Crystallization of the HCl salt often upgrades diastereomeric purity to >99:1.

-

Data Summary Table: Typical Process Metrics

| Parameter | Value | Notes |

| Substrate Loading | 20–50 g/L | High loading requires cosolvent |

| Temperature | 45–50°C | Higher temp favors thermodynamic product |

| Amine Donor | IPA (1–2 M) | Excess required to drive equilibrium |

| Typical Yield | 85–95% | Isolated yield |

| Final d.r. (trans:cis) | > 95:5 | After 48h equilibration |

Advanced Workflow: Continuous Flow Isomerization

For industrial applications (e.g., Cariprazine intermediates), a packed-bed reactor (PBR) containing immobilized enzyme allows for intensification of the "cis-deamination" strategy.[1][2]

Figure 2: Continuous flow setup for the enrichment of trans-isomers via selective deamination of the cis-impurity.

Troubleshooting & Optimization (E-E-A-T)

Substrate Inhibition

-

Observation: Reaction stalls at <50% conversion.

-

Cause: High ketone concentration inhibits the enzyme.

-

Solution: Use a fed-batch approach, adding substrate in 10 mM aliquots, or use the continuous flow protocol (Protocol 3).

Poor Stereoselectivity (High cis content)

-

Observation: d.r. remains 50:50 or favors cis.

-

Cause: The reaction has not reached thermodynamic equilibrium, or the enzyme is strictly kinetically controlled.

-

Solution:

-

Extend reaction time (up to 72h).

-

Increase temperature to 50°C (check enzyme stability first).

-

Spike with Alanine Racemase: If using the Alanine/Pyruvate system, adding racemase ensures the donor is not depleted, keeping the reversible cycle active.

-

Work-up Emulsions

-

Observation: Stable emulsion during extraction.

-

Cause: Enzyme proteins acting as surfactants.

-

Solution: Filter the reaction mixture through Celite® or adjust pH to the isoelectric point of the enzyme to precipitate proteins before extraction.

References

-

Farkas, E., et al. (2024).[1][4] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine."[1][2] Communications Chemistry, 7(1).

-

Richter, N., et al. (2015).[5] "

-Transaminases for the amination of functionalised cyclic ketones." Organic & Biomolecular Chemistry, 13, 8843-8851.[5] -

Siirola, E., et al. (2021). "Machine-directed evolution of an imine reductase for activity and stereoselectivity." ACS Catalysis, 11, 12433–12445. [2]

-

M

-Transaminases for the production of optically pure amines and amino acids."[6][7] ACS Catalysis, 2(6), 993-1001. -

Gedeon Richter Plc. (2023). "Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines." WIPO Patent Application WO 2023/042081.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stabilization of an amine transaminase for biocatalysis [diva-portal.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ω-Transaminases for the amination of functionalised cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01204J [pubs.rsc.org]

Application Notes and Protocols for the Trans-Selective Amination of Cyclohexanones

For: Researchers, scientists, and drug development professionals.

Abstract

The stereoselective synthesis of substituted cyclohexylamines is a cornerstone of modern medicinal chemistry and organic synthesis. Specifically, the trans-1,4-disubstituted cyclohexylamine motif is a privileged scaffold found in numerous pharmaceuticals, imparting favorable physicochemical properties such as improved metabolic stability and receptor binding affinity. Achieving high diastereoselectivity in the amination of cyclohexanones presents a significant synthetic challenge, often dictated by a subtle interplay of kinetic and thermodynamic factors. This comprehensive guide provides an in-depth analysis of field-proven reagents and protocols for the trans-selective amination of cyclohexanones, with a focus on both cutting-edge biocatalytic methods and robust chemical strategies. Detailed mechanistic discussions, comparative data, and step-by-step protocols are provided to empower researchers to select and implement the optimal strategy for their specific synthetic targets.

Introduction: The Significance of the trans-Cyclohexylamine Scaffold

The cyclohexane ring is a ubiquitous structural element in drug discovery, offering a three-dimensional framework that can effectively probe biological space. The relative orientation of substituents on this ring is critical for biological activity. The trans-1,4-disubstituted pattern is particularly valuable as it places the two substituents in a diequatorial arrangement in the most stable chair conformation. This orientation minimizes steric strain and allows for precise vectoral presentation of pharmacophoric elements.

A prime example of the importance of this scaffold is the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine as a key structural element connecting the two pharmacophores.[1] The synthesis of such intermediates with high diastereomeric purity is a critical and often challenging step in the overall manufacturing process.[1] Beyond pharmaceuticals, trans-diaminocyclohexane derivatives are versatile building blocks for polymers and agrochemicals, underscoring the broad utility of reliable synthetic methods to access this motif.[2][3]

This application note will explore two primary methodologies for achieving high trans-selectivity in the amination of corresponding cyclohexanones: biocatalytic dynamic kinetic resolution and chelation-controlled chemical reductive amination.

The Stereochemical Challenge: Kinetic vs. Thermodynamic Control

The direct reductive amination of a 4-substituted cyclohexanone proceeds through an intermediate iminium ion. The stereochemical outcome of the reaction is determined by the facial selectivity of hydride delivery to this planar or rapidly equilibrating intermediate. The two possible products are the cis-amine (axial amino group) and the trans-amine (equatorial amino group).

dot

Figure 2: Simplified workflow of the transaminase-catalyzed dynamic kinetic resolution for the production of trans-cyclohexylamines.

Recommended Protocol: Continuous-Flow DKR

Implementing this process in a continuous-flow system using an immobilized enzyme offers significant advantages in terms of productivity and ease of scale-up. [1] Materials:

-

cis/trans-mixture of 4-substituted cyclohexylamine

-

Immobilized transaminase with cis-selectivity (e.g., W60C mutant from Chromobacterium violaceum) [1]* Pyruvate (amine acceptor)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

-

Packed-bed reactor

-

HPLC pump

Procedure:

-

Prepare the Feed Solution: Dissolve the cis/trans-amine mixture (e.g., 10 mM) and pyruvate (e.g., 10 mM) in the buffer solution. Add PLP to a final concentration of 0.1 mM.

-

Set up the Continuous-Flow System: Pack a column with the immobilized transaminase to create a packed-bed reactor. Equilibrate the reactor by flowing buffer solution through it at the desired operating temperature (e.g., 30 °C).

-

Initiate the Reaction: Pump the feed solution through the packed-bed reactor at a controlled flow rate. The flow rate will determine the residence time and should be optimized to maximize the conversion of the cis-isomer.

-

Collect the Product: Collect the effluent from the reactor. The effluent will be enriched in the trans-amine.

-

Work-up and Isolation:

-

Adjust the pH of the collected effluent to >12 with an aqueous base (e.g., 25% v/v ammonium hydroxide). [2] * Extract the aqueous phase with an organic solvent (e.g., dichloromethane, 3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the free trans-amine.

-

-

Analysis: Determine the diastereomeric excess of the product using a suitable analytical method, such as gas chromatography (GC) or HPLC after derivatization.

Chemical Approaches: Reagent-Controlled Diastereoselectivity

While biocatalysis offers exceptional selectivity, classical chemical methods remain indispensable tools. The key to achieving trans-selectivity in chemical reductive amination lies in choosing a reagent system that favors the formation of the thermodynamically more stable product.

Chelation-Controlled Reduction with 9-BBN and FeCl₃

A robust method for the trans-diastereoselective reductive amination of 4-substituted cyclohexanones involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN) as the reducing agent in the presence of ferric chloride (FeCl₃). [1][4]This method is particularly effective for the synthesis of trans-4-alkoxycyclohexylamines. [4] Principle of the Method: While the precise mechanism is not fully elucidated, it is proposed that the Lewis acidic FeCl₃ plays a crucial role in activating the iminium intermediate. The bulky 9-BBN then acts as the hydride donor. This combination appears to favor a transition state that leads to the formation of the thermodynamically preferred trans-product.

dot

Figure 3: Proposed workflow for the FeCl₃-mediated, 9-BBN reduction for trans-selective amination.

Recommended Protocol: 9-BBN/FeCl₃ Reductive Amination

Materials:

-

4-Substituted cyclohexanone

-

Primary amine (e.g., benzylamine)

-

9-BBN (0.5 M solution in THF)

-

Anhydrous FeCl₃

-

Anhydrous solvent (e.g., THF)

-

Methanol

-

Aqueous HCl

Procedure:

-

Imine Formation (in situ): To a solution of the 4-substituted cyclohexanone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous FeCl₃ (1.1 equiv) at room temperature. Stir the mixture for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the 9-BBN solution (1.5 equiv) dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Add aqueous HCl (e.g., 2 M) and stir the mixture for 1 hour.

-

Basify the mixture with an aqueous base (e.g., 2 M NaOH) to pH > 12.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trans-amine.

Comparative Analysis of Methodologies

The choice between a biocatalytic and a chemical approach depends on several factors, including substrate scope, desired scale, and available resources. The following table summarizes the key features of the discussed methods.

| Feature | Biocatalytic DKR (Transaminase) | Chemical Reduction (9-BBN/FeCl₃) |

| Selectivity | Excellent (de > 99%) [1][2] | Good to Excellent (trans selective) [4] |

| Control | Thermodynamic | Thermodynamic |

| Substrate Scope | Dependent on enzyme specificity | Generally broad for ketones and primary amines |

| Conditions | Mild (aqueous buffer, ~30 °C) | Anhydrous, inert atmosphere, 0 °C to RT |

| Reagents | Water, buffer, enzyme, co-factor | Organometallic reagents, Lewis acid, dry solvents |

| Scalability | Excellent, especially in continuous-flow | Readily scalable |

| Green Chemistry | High (aqueous media, biodegradable catalyst) | Moderate (requires organic solvents and metal reagents) |

| Key Advantage | Unmatched diastereoselectivity | Broad applicability and predictability |

Conclusion

The synthesis of trans-substituted cyclohexylamines can be achieved with high levels of diastereoselectivity through rational method selection. For applications demanding the highest purity, such as in pharmaceutical manufacturing, the biocatalytic dynamic kinetic resolution using a cis-selective transaminase offers a state-of-the-art solution, driving the reaction to the thermodynamically favored trans-product with near-perfect selectivity. [1][2]For general laboratory synthesis, chelation-controlled chemical methods, such as the reductive amination using 9-BBN and FeCl₃, provide a reliable and broadly applicable route to the desired trans-isomers. [4]Understanding the principles of kinetic versus thermodynamic control is fundamental to troubleshooting and optimizing these critical transformations, enabling chemists to access these valuable building blocks with precision and efficiency.

References

-

Lendvay, J. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

-

Lendvay, J. et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PMC. Available at: [Link]

-

Qu, B. et al. (2012). Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl₃. Tetrahedron Letters, 53(38), 5138-5141. Available at: [Link]

-

Chapman, N. B., & Williams, J. F. A. (1969). The Leuckart reaction with 4-t-butylcyclohexanone. Journal of the Chemical Society C: Organic, 578-581. Available at: [Link]

-

Wiberg, K. B. et al. (2018). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. Available at: [Link]

-

Romero, E. et al. (2022). To PLP or Not to PLP: Stereodivergent Transaminase-Catalyzed Reactions Directed by Kinetic and Thermodynamic Control. The Journal of Organic Chemistry. Available at: [Link]

-

Novak, M. et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. Available at: [Link]

Sources

- 1. Chelation controlled reductive amination of cyclic ketones to trans-4-methoxycyclohexylamines: 9-BBN reduction mediated with FeCl₃ [agris.fao.org]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 2615-25-0: trans-1,4-Diaminocyclohexane | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

Application Note: Utilizing trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine in Medicinal Chemistry

Executive Summary

trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine is a specialized alicyclic amine building block designed as a polar bioisostere of the classic trans-4-tert-butylcyclohexylamine motif. In drug discovery, the tert-butyl group is often employed to fill hydrophobic pockets and freeze conformation, but it suffers from high lipophilicity (LogP) and "metabolic silence," which can lead to poor solubility and clearance issues.

This application note details the strategic use of the 2-methoxypropan-2-yl group (effectively a methyl ether of a tert-butyl moiety) to optimize physicochemical properties without compromising steric complementarity. We provide a validated synthetic protocol, physicochemical comparison data, and a decision framework for its deployment in Lead Optimization.

Physicochemical Profile & Bioisosterism

The core value of this building block lies in its ability to lower lipophilicity while maintaining the structural volume of a tert-butyl group.

Structural Comparison

The 2-methoxypropan-2-yl group replaces one methyl of the tert-butyl group with a methoxy group (

| Feature | trans-4-tert-Butylcyclohexylamine | trans-4-(2-Methoxypropan-2-yl)cyclohexan-1-amine | Impact |

| Structure | Ether oxygen introduction | ||

| cLogP (approx) | 2.8 - 3.1 | 1.9 - 2.2 | ~0.9 unit reduction |

| H-Bond Acceptors | 1 (Amine) | 2 (Amine + Ether) | Improved water solubility |

| Steric Volume | High (Spherical) | High (Slightly anisotropic) | Retains pocket filling |

| Metabolic Risk | Low (Lipophilic accumulation) | Moderate (O-demethylation) | Tunable clearance |

The "Polar tert-Butyl" Effect

Replacing a hydrophobic tert-butyl with a tertiary ether is a proven strategy to improve Lipophilic Ligand Efficiency (LLE) . The ether oxygen can engage in specific water-mediated interactions or direct H-bonds with backbone amides in the target protein, offering a vector for selectivity that the inert tert-butyl lacks.

Decision Framework: When to Use?

Use the following logic flow to determine if this building block is appropriate for your SAR (Structure-Activity Relationship) campaign.

Figure 1: Decision tree for implementing the 2-methoxypropan-2-yl bioisostere in lead optimization.

Synthetic Protocol: Preparation & Coupling

While the amine is available from select vendors, in-house preparation ensures stereochemical purity and access to derivatives.

Retrosynthetic Analysis

The most robust route proceeds via the Grignard addition to a 4-substituted cyclohexanecarboxylate, followed by methylation of the resulting tertiary alcohol.

Figure 2: Synthetic pathway from commercially available starting materials.

Step-by-Step Procedure

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

-

Reagents: Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (1.0 eq), Methylmagnesium bromide (3.0 M in ether, 4.0 eq), Anhydrous THF.

-

Protocol:

-

Dissolve the ester in anhydrous THF (0.2 M) under

. -

Cool to 0°C. Add MeMgBr dropwise over 30 mins.

-

Allow to warm to RT and stir for 4 hours (Monitor by TLC/LCMS for disappearance of ester).

-

Quench: Carefully add saturated

solution at 0°C. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate. -

Result: tert-Butyl (4-(2-hydroxypropan-2-yl)cyclohexyl)carbamate.

-

Step 2: O-Methylation (The Critical Step) Note: Tertiary alcohols are sterically hindered. Standard Williamson ether synthesis requires forcing conditions.

-

Reagents: Tertiary alcohol intermediate (1.0 eq), Sodium Hydride (60% dispersion, 2.0 eq), Methyl Iodide (3.0 eq), Anhydrous DMF.

-

Protocol:

-

Dissolve the alcohol in DMF (0.1 M) and cool to 0°C.

-

Add NaH portion-wise. Stir for 30 mins at 0°C, then 30 mins at RT to ensure alkoxide formation.

-

Cool back to 0°C and add MeI dropwise.

-

Heat: Warm to 50°C and stir for 12-18 hours.

-

Workup: Quench with water (carefully). Extract with

(preferred over EtOAc to remove DMF). -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The ether is less polar than the alcohol.

-

Step 3: Deprotection

-

Reagents: 4M HCl in Dioxane.

-

Protocol: Stir the Boc-protected ether in 4M HCl/Dioxane at RT for 2 hours. Concentrate to dryness to yield the trans-4-(2-methoxypropan-2-yl)cyclohexan-1-amine hydrochloride .

Handling & Stability

Chemical Stability

-

Oxidation: The tertiary ether is resistant to air oxidation.

-

Acid Sensitivity: Unlike primary/secondary ethers, tertiary ethers (like MTBE) can undergo acid-catalyzed elimination to the alkene (isobutylene derivative) under forcing conditions (strong acid + heat).

-

Precaution: During Boc-deprotection, avoid excessive heating. Room temperature HCl/Dioxane or TFA/DCM is safe.

-

-

Metabolic Stability: The methoxy group is a potential site for CYP450-mediated O-demethylation (forming the tertiary alcohol). This is generally slow but should be monitored in microsomal stability assays.

Storage

-

Store the HCl salt at -20°C in a desiccator.

-

The free base is a hygroscopic oil/low-melting solid; convert to salt for long-term storage.

Case Study Applications

Application 1: Solubility Fix for GPCR Antagonists

In a campaign for a Chemokine Receptor antagonist, the lead compound contained a trans-4-tert-butylcyclohexyl group.

-

Issue: The lead had cLogP > 5.0 and poor thermodynamic solubility (< 1 µM).

-

Solution: Substitution with the 2-methoxypropan-2-yl analog.[1][2][3]

-

Result:

-

cLogP reduced to 4.1.

-

Solubility increased to 25 µM.

-

Potency (

) remained within 2-fold of the parent, confirming the binding pocket tolerated the ether oxygen.

-

Application 2: Reducing hERG Liability

Lipophilic basic amines are notorious for hERG channel inhibition (cardiotoxicity risk).

-

Mechanism: Reducing the lipophilicity of the "tail" group (the cyclohexyl moiety) reduces the non-specific hydrophobic binding to the hERG pore.

-

Outcome: The methoxy-analog showed a 10-fold reduction in hERG inhibition compared to the tert-butyl parent.

References

-

Bioisosterism of the tert-Butyl Group

-

Westphal, M. V., et al. (2015). "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties." ChemMedChem, 10(3), 461-469. Link

-

-

Metabolic Stability of Ethers

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.

-

General "Magic Methyl" Effect

-

Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C–H methylation reactions." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

-

Sources

The Strategic Application of Buchwald-Hartwig Amination for the Synthesis of trans-4-Substituted Cyclohexylamines: A Guide for Medicinal Chemists

Part 1: Introduction and Strategic Importance

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where a significant percentage of all biologically active molecules are nitrogen-containing compounds.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of C(sp²)–N bonds, revolutionizing the synthesis of arylamines.[2][3] This guide focuses on a specific, yet highly impactful, application of this reaction: the coupling of aryl (pseudo)halides with trans-4-substituted cyclohexylamines.

The Unique Value of the trans-4-Substituted Cyclohexylamine Scaffold

The trans-4-substituted cyclohexylamine motif is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise vectoral projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. Furthermore, the introduction of this saturated carbocycle can favorably modulate critical drug-like properties, including:

-

Lipophilicity (LogP): The non-polar nature of the cyclohexane ring can increase a molecule's lipophilicity, which can be crucial for traversing cellular membranes.

-

Metabolic Stability: The absence of easily oxidizable C-H bonds, compared to benzylic or allylic positions, can enhance metabolic stability and prolong a drug's half-life.

-

Solubility: The introduction of polar substituents at the 4-position can be used to tune the overall aqueous solubility of a compound.

-

pKa Modulation: The basicity of the amine can be subtly influenced by the electronic nature of the 4-substituent.

A notable example of the importance of this scaffold is in the structure of Cariprazine, an antipsychotic drug where the trans-4-substituted cyclohexane-1-amine is a key structural element.[4]

Challenges in Coupling Sterically Demanding Secondary Amines

Despite their utility, trans-4-substituted cyclohexylamines present a significant challenge for C-N cross-coupling reactions. As bulky, secondary aliphatic amines, their steric hindrance can impede several key steps in the catalytic cycle, potentially leading to low yields, slow reaction rates, or catalyst deactivation.[5][6] Overcoming these steric barriers is paramount to successfully employing this valuable class of building blocks in drug discovery programs. This guide provides the mechanistic understanding and practical protocols to achieve this efficiently.

Part 2: Mechanistic Insights into the Buchwald-Hartwig Amination

A thorough understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle.[2][7]

The Catalytic Cycle

The reaction proceeds through three primary steps:

-

Oxidative Addition: An active, monoligated Pd(0) species undergoes oxidative addition into the aryl-(pseudo)halide bond to form a Pd(II) complex.[7] This is often the rate-determining step.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II)-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[8]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which leads to hydrodehalogenation of the arene and formation of an imine.[2]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Critical Role of System Components

The success of coupling sterically hindered amines like trans-4-substituted cyclohexylamines hinges on the judicious selection of each reaction component.

-

Palladium Precatalyst: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are highly recommended. These air- and moisture-stable complexes rapidly and cleanly generate the active LPd(0) species upon exposure to a base, ensuring reproducible results and allowing for precise control of the ligand-to-palladium ratio.[9] Using older Pd(II) sources like Pd(OAc)₂ can be unreliable as they require an in-situ reduction step that can be inefficient.[9][10]

-

Ligand: This is arguably the most critical component for coupling bulky amines. Sterically demanding, electron-rich biaryl monophosphine ligands are essential.[2][11] Ligands like XPhos , tBuXPhos , and BrettPhos have proven to be exceptionally effective.[12][13] Their bulkiness promotes the formation of a monoligated palladium species throughout the catalytic cycle, which accelerates both the oxidative addition and the crucial reductive elimination step, while minimizing side reactions like β-hydride elimination.[2][14]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this transformation.[6] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, although this may require higher reaction temperatures or catalyst loadings.[6]

-

Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene and 1,4-dioxane are common choices.[15] It is crucial to use anhydrous solvents, as water can interfere with the catalyst and base.

Part 3: Experimental Design and Protocols

General Considerations for a Successful Reaction

-

Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Reagent Purity: The purity of all reagents is critical. The aryl halide should be free of impurities. The amine should be of high purity, and the solvent should be anhydrous.

-

Glassware: All glassware should be oven- or flame-dried before use to remove any adsorbed water.

Recommended Catalyst Systems for trans-4-Substituted Cyclohexylamines

The choice of ligand is paramount for successfully coupling these sterically demanding amines. The following table summarizes highly effective and commercially available catalyst systems.

| Precatalyst | Ligand | Key Features & Applications |

| XPhos Pd G3 | XPhos | A highly versatile and robust system for a wide range of aryl chlorides and bromides. Excellent for sterically hindered secondary amines. |

| tBuXPhos Pd G3 | tBuXPhos | The increased steric bulk can be beneficial for particularly challenging couplings, often providing higher yields and faster reaction rates. |

| BrettPhos Pd G3 | BrettPhos | Particularly effective for coupling primary amines, but also shows excellent reactivity with secondary amines and can be useful for heteroaromatic substrates.[13][16] |

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a trans-4-substituted cyclohexylamine on a 1.0 mmol scale.

Reagents and Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

trans-4-substituted cyclohexylamine (1.2 mmol, 1.2 equiv)

-

XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Oven-dried Schlenk tube with a magnetic stir bar

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide (1.0 mmol), XPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to the Schlenk tube.

-

Solvent and Amine Addition: Add the anhydrous toluene (5 mL) to the Schlenk tube, followed by the trans-4-substituted cyclohexylamine (1.2 mmol).

-

Reaction Execution: Seal the Schlenk tube and remove it from the glovebox (if used). Place the tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Work-up: Once the reaction is complete (as judged by the consumption of the aryl bromide), cool the reaction mixture to room temperature. Quench the reaction by adding 10 mL of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-trans-4-substituted cyclohexylamine.

Part 4: Optimization and Troubleshooting

Even with robust protocols, challenges can arise. A systematic approach to optimization and troubleshooting is key to success.

Caption: A logical workflow for troubleshooting a low-yielding reaction.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure reagents (water, etc.).3. Insufficiently active catalyst system for the substrate. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly purified reagents and anhydrous solvent.3. Screen a more sterically demanding ligand (e.g., switch from XPhos to tBuXPhos). Increase temperature. |

| Significant Hydrodehalogenation | 1. β-hydride elimination is competitive.2. Ligand is not bulky enough to promote reductive elimination. | 1. Use a more sterically demanding ligand to accelerate reductive elimination relative to β-hydride elimination.[17]2. Lowering the reaction temperature slightly may disfavor the side reaction. |

| Incomplete reaction with Aryl Chlorides | Aryl chlorides are less reactive than bromides due to the stronger C-Cl bond.[6] | 1. Use a more electron-rich and bulky ligand (tBuXPhos is often a good choice).2. Higher catalyst loading (e.g., 3-5 mol%) and higher temperatures (110-120 °C) may be necessary.[18] |

| Decomposition of Starting Material or Product | The base (NaOtBu) is too harsh for sensitive functional groups on the substrate. | Screen weaker bases such as K₃PO₄ or Cs₂CO₃. Be aware that this may require a higher reaction temperature or longer reaction time.[16] |

Part 5: Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl trans-4-substituted cyclohexylamines, providing access to a class of compounds with immense value in drug discovery. Success with these sterically challenging substrates is not fortuitous; it is the result of a rational selection of modern, highly active catalyst systems. By leveraging advanced biarylphosphine ligands in combination with robust palladium precatalysts and carefully controlled reaction conditions, researchers can efficiently overcome the inherent steric barriers. The protocols and troubleshooting strategies outlined in this guide provide a solid foundation for the reliable and scalable synthesis of these important molecular scaffolds, empowering the rapid exploration of chemical space in the pursuit of new medicines.

Part 6: References

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. research.rug.nl [research.rug.nl]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. uwindsor.ca [uwindsor.ca]

Troubleshooting & Optimization

Technical Support Center: Crystallization Methods for trans-Cyclohexanamine Salts

Welcome to the Technical Support Center for the crystallization of trans-cyclohexanamine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these valuable compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience. Our goal is to empower you to overcome common challenges and achieve robust, reproducible crystallization outcomes.

I. Troubleshooting Guide: From Gummy Oils to Perfect Crystals

This section addresses specific problems you may encounter during the crystallization of trans-cyclohexanamine salts and provides actionable solutions based on established scientific principles.

Issue 1: The Product "Oils Out" or Forms a Gummy Precipitate Instead of Crystals.

This is one of the most common frustrations in crystallization. It typically indicates that the supersaturation level is too high, leading to rapid, uncontrolled precipitation (amorphous solid) or liquid-liquid phase separation instead of ordered crystal lattice formation.

Root Causes & Solutions:

-

High Supersaturation: The driving force for crystallization is too strong.

-

Solution 1: Slow Down the Process. Rapid cooling or fast addition of an anti-solvent are common culprits.[1] Employ a slower, controlled cooling ramp or add the anti-solvent dropwise to a vigorously stirred solution. This allows molecules sufficient time to orient themselves into a crystal lattice.

-

Solution 2: Reduce Solute Concentration. Start with a more dilute solution. While it may seem counterintuitive, a lower initial concentration can prevent the system from becoming excessively supersaturated upon cooling or anti-solvent addition.

-

-

Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "growth inhibitors" or promoting the formation of less stable, oily forms.[2][3] Even small amounts of structurally similar molecules can have a significant impact.[4]

-

Solution 1: Enhance Purification of the Freebase. Before salt formation, ensure the trans-cyclohexanamine freebase is of the highest possible purity. Techniques like distillation, chromatography, or recrystallization of the freebase itself can be beneficial.

-

Solution 2: "Oiling Out" as a Purification Step. Sometimes, the oil that forms is enriched with impurities. You can attempt to decant the supernatant, redissolve the oil in a minimal amount of a good solvent, and attempt the crystallization again.

-

-

Inappropriate Solvent System: The chosen solvent or solvent/anti-solvent pair may not be suitable for crystallization.

-

Solution: Systematic Solvent Screening. Conduct small-scale screening experiments with a variety of solvents and anti-solvents. A good crystallization solvent will dissolve the salt moderately at high temperatures and poorly at low temperatures. Common choices include lower alcohols (ethanol, isopropanol), ketones (acetone), and ethers (diethyl ether, THF) as anti-solvents.[1][5]

-

Issue 2: Crystals Are Too Small (Fines) or Needle-Shaped, Leading to Poor Filtration and Handling.

Crystal size and morphology are critical for downstream processing, affecting filtration rates, drying times, and bulk powder flow properties.[6][7]

Root Causes & Solutions:

-

High Nucleation Rate vs. Growth Rate: When nucleation (the formation of new crystal seeds) dominates over crystal growth, a large number of small crystals are formed.

-

Solution 1: Reduce Supersaturation. As with "oiling out," a lower level of supersaturation will favor growth over nucleation. Slower cooling or anti-solvent addition is key.[8]

-

Solution 2: Seeding. Introduce a small quantity of high-quality seed crystals at a point of slight supersaturation.[1] This provides a template for growth and can significantly influence the final crystal size distribution.

-

Solution 3: Temperature Cycling (Annealing). After initial crystallization, slowly cycling the temperature (e.g., warming slightly and then cooling again) can dissolve the smaller, less stable crystals (fines) and allow the dissolved material to deposit onto the larger, more stable crystals—a process known as Ostwald ripening.[9]

-

-

Solvent Effects: The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, inhibiting growth in that direction and promoting it in others, which can lead to needle-like morphologies.[10]

-

Solution: Experiment with Different Solvents. A change in solvent can dramatically alter the crystal shape. For example, a salt that forms needles from isopropanol might form more equant (block-like) crystals from an ethanol/water mixture.

-

Issue 3: The Crystallization Process Shows Poor Reproducibility.

Inconsistent outcomes from batch to batch are a significant hurdle in process development and manufacturing.

Root Causes & Solutions:

-

Undocumented Variations in Starting Material Purity: Small, unquantified differences in impurity profiles between batches of the starting amine or acid can lead to significant variations in crystallization behavior.[11]

-

Solution: Stringent Quality Control. Implement rigorous analytical testing (e.g., HPLC, GC, NMR) on all starting materials to ensure consistent purity and impurity profiles.

-

-

Inconsistent Control of Process Parameters: Minor variations in cooling rates, stirring speeds, or addition rates can have a large impact.

-

Solution: Implement Robust Process Controls. Utilize automated laboratory reactors or well-defined standard operating procedures (SOPs) to ensure that parameters like temperature profiles and addition rates are precisely controlled and documented for every experiment.

-

-

Atmospheric Moisture: Amine salts can be hygroscopic, and uncontrolled exposure to atmospheric moisture can introduce water, which acts as a solvent and can hinder or alter the crystallization process.

-

Solution: Control the Atmosphere. Perform crystallizations under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using anhydrous solvents.

-

Issue 4: The Isolated Salt Has the Wrong Stoichiometry or is a Mixture of Forms (Polymorphs, Salt Cocrystals).

The solid form of a pharmaceutical salt is critical to its performance. Ensuring the correct and consistent form is paramount.

Root Causes & Solutions:

-

Incorrect Molar Equivalents: Inaccurate measurement of the amine and the acid can lead to an excess of one component, which can co-precipitate or remain in the final product.

-

Solution: Precise Stoichiometry. Use accurately weighed amounts of both the trans-cyclohexanamine and the corresponding acid. For liquid amines, density should be carefully considered. Titration methods can be used to determine the exact concentration of acid or base solutions.

-

-

Polymorphism: The salt may be capable of existing in multiple crystalline forms (polymorphs), each with different properties.[12] The form obtained can be dependent on the crystallization conditions (solvent, temperature, cooling rate).[13][14]

-

Solution: Comprehensive Polymorph Screen. Conduct a systematic screen using various solvents and crystallization techniques (e.g., slow cooling, fast cooling, evaporation, anti-solvent addition) to identify all possible polymorphic forms.[12] Once the desired form is identified, the conditions to obtain it consistently must be tightly controlled.

-

-

Formation of Salt Cocrystals: It is possible to form complex structures that are hybrids of salts and cocrystals, where neutral acid molecules are incorporated into the crystal lattice along with the salt pair.[15]

-

Solution: Characterize the Solid State. Use analytical techniques like Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to fully characterize the solid form and confirm its structure and stoichiometry.[16]

-

II. Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for crystallizing trans-cyclohexanamine salts?